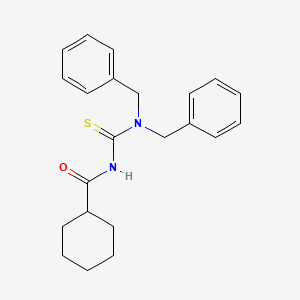
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide is a compound belonging to the class of acylthiourea derivatives. These compounds are known for their versatile biological activities and are often used as building blocks in the synthesis of various heterocyclic compounds . The compound has a molecular formula of C22H26N2OS and a molecular weight of 366.52 g/mol .
Vorbereitungsmethoden
The synthesis of N-(dibenzylcarbamothioyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarbonyl chloride with potassium thiocyanate in acetone, followed by the addition of dibenzylamine . The reaction mixture is then stirred and refluxed, resulting in the formation of the desired compound. The white solid product is filtered, washed with water, and dried in vacuo .
Analyse Chemischer Reaktionen
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(dibenzylcarbamothioyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it can bind to the DprE1 enzyme in Mycobacterium tuberculosis, inhibiting its activity and thereby exerting its antibacterial effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, stabilizing the binding and enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide can be compared with other acylthiourea derivatives, such as:
N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide: This compound has similar biological activities but differs in its molecular structure and specific interactions.
N-(4-methoxyphenylcarbamothioyl)cyclohexanecarboxamide: Another derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific molecular interactions and the range of applications it offers in various fields of research .
Eigenschaften
IUPAC Name |
N-(dibenzylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c25-21(20-14-8-3-9-15-20)23-22(26)24(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTKLFGOROVLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
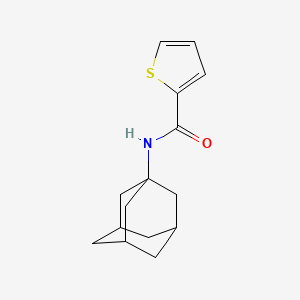
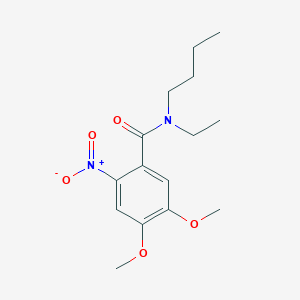
![3,6-dimethyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5223732.png)
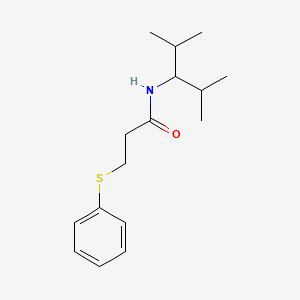
![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5223763.png)
boron](/img/structure/B5223785.png)
![2-(3,4-difluorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B5223788.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5223791.png)
![3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea](/img/structure/B5223799.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223800.png)
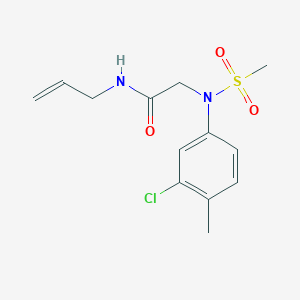
![1-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5223814.png)
![10-benzyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;chloride](/img/structure/B5223820.png)
![1-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223821.png)
